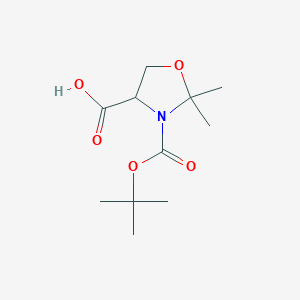

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

概要

説明

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid (TBDOC) is an organic acid with a wide range of applications in both organic and inorganic chemistry. It is used as a reagent for the synthesis of a variety of organic compounds, and as a catalyst for the production of polymers and other materials. The acid is also widely used in scientific research for its biochemical and physiological effects.

作用機序

Target of Action

The primary target of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is the amino group in peptide synthesis . This compound, often referred to as a Boc-protected amino acid, is used as a protecting group for the amino moiety during peptide synthesis .

Mode of Action

This compound acts as a protecting group for the amino moiety in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation. The Boc group protects the amino moiety, preventing unwanted reactions during the synthesis process . After the peptide synthesis is complete, the Boc group is removed, allowing the amino group to participate in further biochemical reactions .

Pharmacokinetics

Its solubility and stability in various solvents, such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), suggest that it could have good bioavailability if used in a biological context .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with protected amino groups . This protection allows for selective reactions during peptide synthesis, leading to the formation of the desired peptide sequence .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For example, the removal of the Boc group requires an acidic environment . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its efficacy in peptide synthesis .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups. This compound interacts with various enzymes and proteins during the synthesis of peptides and other biomolecules. The Boc group is introduced to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The interaction between this compound and these biomolecules is primarily through nucleophilic addition-elimination reactions, forming a stable carbamate linkage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, this compound prevents unwanted side reactions during peptide synthesis, thereby ensuring the correct assembly of peptides and proteins. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism . The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid, which restores the free amine functionality necessary for biological activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage is formed via a nucleophilic addition-elimination reaction, where the amine attacks the carbonyl carbon of the Boc group, resulting in the formation of a tetrahedral intermediate that subsequently eliminates a carbonate ion . The stability of the Boc group is attributed to the steric hindrance provided by the tert-butyl moiety, which protects the amine from nucleophilic attack .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The Boc group is stable under a wide range of conditions, including basic and neutral environments . It is susceptible to cleavage under acidic conditions, which is a controlled process used to remove the protecting group . Over time, the stability of the Boc group ensures that the protected amine remains intact during the synthesis of complex molecules, preventing unwanted side reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity . At higher doses, there may be adverse effects due to the accumulation of the compound or its degradation products . It is essential to optimize the dosage to balance the protective effects with potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of peptides and proteins. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid during the protection and deprotection of amine groups . These interactions influence the metabolic flux and levels of metabolites involved in peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound are influenced by its stability and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role as a protecting group. The compound is directed to specific compartments or organelles where peptide synthesis occurs . Targeting signals and post-translational modifications may play a role in directing the compound to these locations .

特性

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)